molecular formula C18H27N3O3 B2977295 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 899991-81-2

4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B2977295
CAS RN: 899991-81-2
M. Wt: 333.432
InChI Key: IVUZYVDGUHPPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPB is a synthetic compound that belongs to the class of piperazine derivatives and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors. 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has also been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been found to have an inhibitory effect on the replication of certain viruses.

Advantages and Limitations for Lab Experiments

4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several advantages as a research tool, including its synthetic accessibility, high purity, and stability. However, one of the limitations of 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. One area of interest is the development of 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid-based drugs for the treatment of cancer and inflammation. Another area of research is the identification of new targets for 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid inhibition, which could lead to the discovery of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid and its effects on various biological processes.

Synthesis Methods

The synthesis of 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves a multi-step process that includes the reaction of 4-isopropyl aniline with ethyl 2-oxo-4-phenylbutyrate to form an intermediate product. The intermediate product is then reacted with 4-methylpiperazine to obtain 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. The synthesis of 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been optimized to obtain high yields and purity.

Scientific Research Applications

4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. 4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied as a potential inhibitor of various enzymes and receptors.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-propan-2-ylanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)14-4-6-15(7-5-14)19-17(22)12-16(18(23)24)21-10-8-20(3)9-11-21/h4-7,13,16H,8-12H2,1-3H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUZYVDGUHPPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Isopropylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

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